alpha-Chloro-4-isopropylbenzaldoxime
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Overview
Description
alpha-Chloro-4-isopropylbenzaldoxime is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a carboximidoyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-4-isopropylbenzaldoxime typically involves the reaction of 4-isopropylbenzene-1-carboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
alpha-Chloro-4-isopropylbenzaldoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
alpha-Chloro-4-isopropylbenzaldoxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of alpha-Chloro-4-isopropylbenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide: Similar structure but with an isopropoxy group instead of an isopropyl group.
N-Hydroxy-4-(propan-2-yl)benzene-1-carboximidamide: Similar structure but without the chloride group.
Uniqueness
alpha-Chloro-4-isopropylbenzaldoxime is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications .
Properties
CAS No. |
61946-90-5 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-hydroxy-4-propan-2-ylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h3-7,13H,1-2H3 |
InChI Key |
CLCZUXISDITGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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